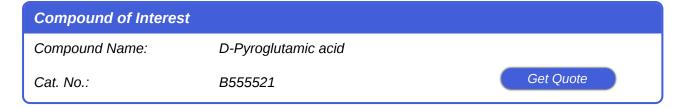


# Toxicological Profile of D-Pyroglutamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **D-Pyroglutamic acid** (also known as 5-oxo-D-proline) is a naturally occurring amino acid derivative. While it is a component of human metabolism, a comprehensive toxicological profile based on standardized assays is not readily available in public literature. Most available safety information is derived from Safety Data Sheets (SDS), which classify the compound as an irritant but lack detailed quantitative data on acute toxicity, genotoxicity, or carcinogenicity. The primary toxicological concern highlighted in clinical literature is not from direct exogenous administration but from the endogenous accumulation of pyroglutamic acid, leading to a condition known as pyroglutamic acidosis (5-oxoprolinuria), a state of high anion gap metabolic acidosis. This guide summarizes the available hazard data, delves into the metabolic context of its toxicity, and outlines the typical experimental workflows used to characterize such a compound, noting the current data gaps for **D-Pyroglutamic acid**.

## **Chemical Identification and Properties**

**D-Pyroglutamic acid** is the D-enantiomer of pyroglutamic acid. It is a lactam formed by the internal cyclization of D-glutamic acid or D-glutamine.[1] It is recognized as a metabolite in various biological systems.[2][3]



Property	Value	
IUPAC Name	(2R)-5-oxopyrrolidine-2-carboxylic acid[2]	
Synonyms	5-oxo-D-proline, D-Pidolic acid, (+)- Pyroglutamic acid[2]	
CAS Number	4042-36-8[2]	
Molecular Formula	C5H7NO3[2]	
Molecular Weight	129.11 g/mol [2]	
Appearance	White crystalline solid[4][5]	

## **Summary of Toxicological Data**

Quantitative toxicological data for **D-Pyroglutamic acid** is sparse. The information available is primarily in the form of hazard classifications. For the L-enantiomer, an oral LD50 in rats has been reported as >1 g/kg, suggesting low acute toxicity, but specific data for the D-enantiomer is not available.[6] Most safety data sheets explicitly state that the toxicological properties have not been fully investigated.[4][7][8]

Table 1: Hazard Identification for **D-Pyroglutamic Acid** 



Endpoint	GHS Classification	Hazard Statement	Notes
Acute Oral Toxicity	Not Classified	No data available	The toxicological properties have not been fully investigated.[4]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[2][8][9]	Consistently reported across multiple safety data sheets.
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation[2][8][9]	Consistently reported across multiple safety data sheets.
Respiratory Irritation	Category 3	H335: May cause respiratory irritation[2] [8][9]	Potential for irritation upon inhalation of dust.
Germ Cell Mutagenicity	Not Classified	No data available[7]	No standard assays like the Ames test are publicly reported.
Carcinogenicity	Not Classified	No data available	Not identified as a carcinogen by IARC. [7][8]
Reproductive Toxicity	Not Classified	No data available[7][8]	No studies on reproductive or developmental effects were found.

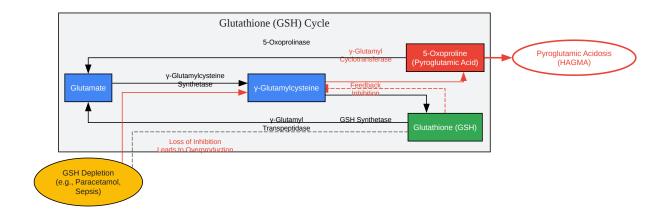
## **Metabolic Significance and Clinical Toxicology**

The most significant toxicological aspect of pyroglutamic acid relates to its role as an intermediate in the glutathione (GSH) cycle.[1][10] Endogenous accumulation, rather than exogenous exposure, is the primary cause of toxicity, leading to pyroglutamic acidosis.

Mechanism of Pyroglutamic Acidosis:



- Glutathione Depletion: Conditions such as chronic paracetamol (acetaminophen) use, sepsis, malnutrition, liver or renal impairment, and certain genetic defects can lead to a depletion of cellular glutathione.[11][12]
- Loss of Feedback Inhibition: Glutathione normally exerts feedback inhibition on the enzyme y-glutamyl cyclotransferase. When GSH levels are low, this inhibition is lost.[12]
- Overproduction of γ-glutamylcysteine: The enzyme γ-glutamylcysteine synthetase continues to produce γ-glutamylcysteine.
- Conversion to Pyroglutamic Acid: With the loss of feedback inhibition, γ-glutamyl
  cyclotransferase converts γ-glutamylcysteine into pyroglutamic acid at an accelerated rate.
   [12]
- Accumulation: The subsequent enzyme in the cycle, 5-oxoprolinase, which converts
  pyroglutamic acid back to glutamate, becomes saturated. This leads to the accumulation of
  pyroglutamic acid in the blood and its excretion in the urine (5-oxoprolinuria).[11]
- Metabolic Acidosis: The buildup of this organic acid leads to high anion gap metabolic acidosis (HAGMA), which can cause severe systemic effects.[11][13]



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**Caption:** The Glutathione Cycle and Pathogenesis of Pyroglutamic Acidosis.

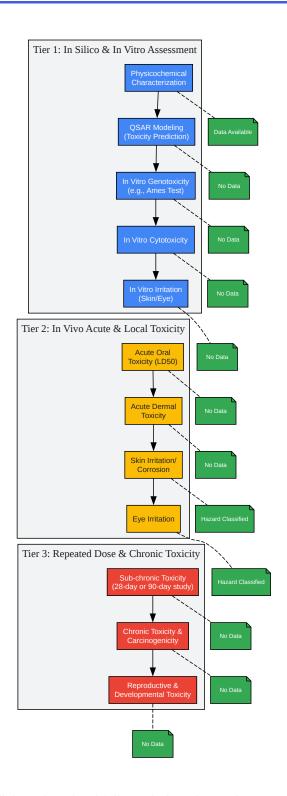




# Standard Toxicological Assessment Workflow and Data Gaps

A comprehensive toxicological assessment for a chemical compound typically follows a tiered approach, starting with computational and in vitro assays before moving to in vivo studies. The following diagram illustrates this workflow and highlights the publicly available information for **D-Pyroglutamic acid**.





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**Caption:** Standard Toxicological Assessment Workflow with Data Gaps for **D-Pyroglutamic Acid**.

## **Experimental Protocols**

#### Foundational & Exploratory





Detailed experimental protocols for the toxicological assessment of **D-Pyroglutamic acid** are not available in the reviewed literature. The hazard classifications for irritation are likely derived from computational models (QSAR) or standardized in vitro/in vivo tests (e.g., OECD Guidelines), but the specific studies have not been published. For reference, a standard protocol for assessing acute oral toxicity or mutagenicity is described below.

Example Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Purpose: To assess the potential for a substance to induce gene mutations in bacteria.
- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are sensitive to different types of mutagens.
- Methodology:
  - The test substance is combined with the bacterial tester strain in the presence and absence of a metabolic activation system (e.g., S9 fraction from rat liver).
  - The mixture is plated on a minimal agar medium that lacks the essential amino acid (e.g., histidine for Salmonella) that the bacterial strain requires for growth.
  - Plates are incubated for 48-72 hours.
  - The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted.
- Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

### Conclusion

The toxicological profile of **D-Pyroglutamic acid** is incomplete based on publicly accessible data. While it is classified as a skin, eye, and potential respiratory irritant, crucial quantitative data regarding acute toxicity, genotoxicity, and chronic effects are lacking.[2][4][7][8] The primary area of toxicological interest is its endogenous accumulation in the context of glutathione depletion, which leads to the clinically significant condition of pyroglutamic acidosis.



[11][12] For drug development professionals, while **D-Pyroglutamic acid** itself appears to have low systemic toxicity, its metabolic relationship with the glutathione cycle warrants consideration, particularly in patient populations with underlying conditions that affect glutathione homeostasis. Further standardized testing would be required to establish a comprehensive safety profile for regulatory purposes.

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